molecular formula C22H17BrN4O4 B2697473 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1105222-98-7

2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2697473
CAS RN: 1105222-98-7
M. Wt: 481.306
InChI Key: RHSMIAPXNYWUQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the oxadiazole ring could be formed through a cyclization reaction, while the pyridinone ring could be formed through a condensation reaction. The acetamide group could be introduced through a nucleophilic acyl substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and pyridinone rings suggests that the molecule could have a planar structure, while the bromophenyl and methoxyphenyl groups could introduce steric hindrance and affect the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring is generally stable under normal conditions, but can participate in reactions under certain conditions. The pyridinone ring could be involved in reactions with nucleophiles or bases, while the acetamide group could be hydrolyzed to form an acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on the strength of the intermolecular forces, and its reactivity would depend on the electronic properties of its atoms .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Synthesis and Evaluation of Antimicrobial Activity : 1,3,4-oxadiazole compounds, including those substituted with bromophenyl groups, have been synthesized and assessed for antimicrobial efficacy. These compounds exhibit variable degrees of activity against selected microbial species, suggesting their potential as antimicrobial agents (Gul et al., 2017).
  • Cytotoxicity Screening for Cancer Treatment : Derivatives of 1,3,4-oxadiazole have been explored for their cytotoxic effects on various cancer cell lines. Some compounds in this category have demonstrated significant cytotoxicity, indicating their potential as anticancer agents (Vinayak et al., 2014).

Biological Screening and Chemical Reactivity

  • Enzyme Inhibition Studies : Certain acetamide derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies suggest potential applications in treating diseases related to enzyme dysfunction (Rehman et al., 2013).

Novel Synthetic Routes and Characterization

  • Synthetic Methodologies : Research has focused on developing novel synthetic routes for creating 1,3,4-oxadiazole derivatives. These methodologies facilitate the exploration of new compounds with potential biological activities. The structural elucidation of these compounds is achieved through various spectroscopic techniques, highlighting the importance of synthesis in drug discovery (Moormann et al., 2004).

Optical and Electronic Applications

  • Nonlinear Optical Properties : The study of 1,3,4-oxadiazole derivatives for their nonlinear optical properties has implications for optoelectronic applications. Such compounds can behave as optical limiters, useful in the development of devices that protect against intense light exposure (Chandrakantha et al., 2011).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body. If it’s intended for use in materials science, its properties would depend on its molecular structure and the way it interacts with other molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. Its toxicity would depend on factors such as its reactivity, its bioavailability, and the specific biological targets it interacts with .

Future Directions

The future research directions for this compound would depend on its intended applications. For example, if it’s being studied as a potential drug, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials. If it’s being studied for use in materials science, future research could focus on studying its properties and finding ways to incorporate it into useful materials .

properties

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O4/c1-30-17-10-8-16(9-11-17)24-19(28)13-27-12-2-3-18(22(27)29)21-25-20(26-31-21)14-4-6-15(23)7-5-14/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSMIAPXNYWUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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